molecular formula C27H22ClF3N6O B2748322 7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893789-74-7

7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2748322
CAS RN: 893789-74-7
M. Wt: 538.96
InChI Key: MGIZIOMVYSFQEE-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H22ClF3N6O and its molecular weight is 538.96. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Antimalarial Agents

A study by Danylchenko et al. (2018) focused on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline, a compound structurally related to 7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline. This research is significant for ensuring the quality and effectiveness of potential antimalarial agents (Danylchenko et al., 2018).

Antimicrobial Activities

The antimicrobial properties of similar triazole derivatives were investigated by Bektaş et al. (2007). They synthesized new 1,2,4-triazole derivatives and tested them against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Action

A related quinazoline derivative, studied by Tsai et al. (2001), showed antihypertensive effects in spontaneously hypertensive rats. This suggests the potential of such compounds, including 7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline, in treating hypertension (Tsai et al., 2001).

H1-Antihistaminic Agents

Alagarsamy et al. (2009) researched 1,2,4-triazolo[4,3-a]quinazoline derivatives as H1-antihistaminic agents. Their findings are relevant to understanding the potential histamine-blocking effects of similar compounds (Alagarsamy et al., 2009).

Adenosine A(3) Receptor Affinities

Okamura et al. (2002) explored the affinity of 1,2,4-triazolo[5,1-i]purine derivatives, structurally related to the compound , towards human adenosine A(3) receptors. This research is significant in the context of neurological and cardiovascular implications (Okamura et al., 2002).

Antitumor Agents

Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties and assessed their antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).

properties

IUPAC Name

7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIZIOMVYSFQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline

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